molecular formula C16H9BrS B1642836 5-Bromonaphtho[2,1-b][1]benzothiole CAS No. 189097-35-6

5-Bromonaphtho[2,1-b][1]benzothiole

Cat. No. B1642836
CAS RN: 189097-35-6
M. Wt: 313.2 g/mol
InChI Key: QVRGGAUEEZOTCD-UHFFFAOYSA-N
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Description

5-Bromonaphtho2,1-bbenzothiole is a chemical compound with the molecular formula C16H9BrS . Its IUPAC name is 5-bromonaphtho2,1-bbenzothiole .


Molecular Structure Analysis

The molecular structure of 5-Bromonaphtho2,1-bbenzothiole can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br .


Physical And Chemical Properties Analysis

5-Bromonaphtho2,1-bbenzothiole has a molecular weight of 313.21 .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antitumor Properties

    Studies have indicated that derivatives of benzothiazoles, including structures similar to 5-Bromonaphtho[2,1-b][1]benzothiole, show potent inhibitory activity against a panel of human breast cancer cell lines. The activity follows the heterocyclic sequence where benzothiazole derivatives are notably potent, extending their effectiveness to ovarian, lung, and renal cell lines in vitro and in vivo (Shi et al., 1996).

  • Antimicrobial Effects

    Research on benzothiazole derivatives has demonstrated significant antibacterial and antifungal activities. These compounds, when tested in vitro, showed substantial activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents (Desai et al., 2014).

  • Anticancer Agents Synthesis

    The synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity. These compounds have shown significant inhibition against various cancer cell lines, highlighting the potential of benzothiazole derivatives in anticancer therapy (Osmaniye et al., 2018).

Catalytic Activity and Photophysical Properties

  • Catalytic and Photophysical Properties: Cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, related in structural theme to benzothiazoles, have been reported to demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, indicating a broad application spectrum from catalysis to photophysical studies (Kozlov et al., 2008).

Anti-inflammatory Effects

  • Inhibition of Inflammatory Responses: Derivatives such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde have shown to inhibit the production of pro-inflammatory mediators in macrophages by inactivating signaling pathways (ERK, p38, NF-κB), suggesting potential anti-inflammatory applications (Kim et al., 2016).

Mechanism of Action

The mechanism of action of 5-Bromonaphtho2,1-bbenzothiole is not clear from the information available.

properties

IUPAC Name

5-bromonaphtho[2,1-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrS/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRGGAUEEZOTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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